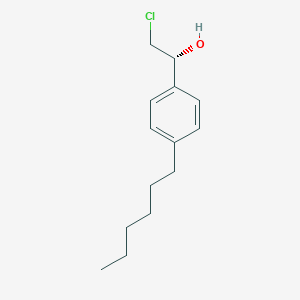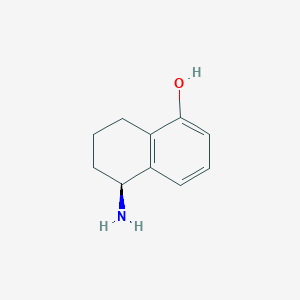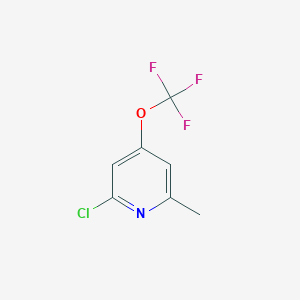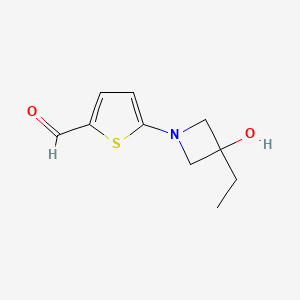
(1R)-2-chloro-1-(4-hexylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by a chloro group attached to the first carbon of the ethan-1-ol chain, and a hexyl-substituted phenyl group attached to the second carbon. Its molecular formula is C14H21ClO, and it is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hexylbenzaldehyde.
Grignard Reaction: The 4-hexylbenzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-hexylphenyl)ethanol.
Chlorination: The 1-(4-hexylphenyl)ethanol is then subjected to chlorination using thionyl chloride (SOCl2) to yield (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol.
Industrial Production Methods
In industrial settings, the production of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: 2-Chloro-1-(4-hexylphenyl)ethanone.
Reduction: 2-Chloro-1-(4-hexylphenyl)ethanol.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study the effects of chloro-substituted phenyl compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-Bromo-1-(4-hexylphenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
(1R)-2-Chloro-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl-substituted phenyl group.
(1R)-2-Chloro-1-(4-ethylphenyl)ethan-1-ol: Similar structure but with an ethyl-substituted phenyl group.
Uniqueness
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are critical.
Eigenschaften
Molekularformel |
C14H21ClO |
|---|---|
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
(1R)-2-chloro-1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
YBWIUWOBYKTCGE-AWEZNQCLSA-N |
Isomerische SMILES |
CCCCCCC1=CC=C(C=C1)[C@H](CCl)O |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)



![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)


![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
